
Calpain Inhibitor Peptide
Übersicht
Beschreibung
Calpain Inhibitor Peptide is a compound designed to inhibit the activity of calpains, which are calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. Dysregulation of calpain activity has been implicated in numerous pathological conditions, such as neurodegenerative diseases, cardiovascular diseases, and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Calpain Inhibitor Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., bacteria or yeast). The host organism produces the peptide, which is subsequently purified .
Analyse Chemischer Reaktionen
Covalent Modification via Michael-Type 1,4-Addition
Thalassospiramides, a class of natural calpain inhibitors, inhibit calpain through covalent modification of Cys115. The α,β-unsaturated carbonyl group in their 12-membered macrocyclic ring undergoes a Michael-type 1,4-addition with the thiol group of Cys115, forming a stable covalent adduct (Fig. 1A) .
-
Key Evidence : MALDI-TOF analysis revealed a mass shift of ~974 Da when thalassospiramide 1 bound to calpain’s μI-II domain, confirming covalent adduct formation .
-
Specificity : Saturation of the acyl side chain did not affect activity, but removal of the α,β-unsaturated carbonyl abolished inhibition (Table 1) .
Reversible Hemithioketal Formation with α-Ketoamides
Peptidyl α-ketoamide inhibitors form reversible hemithioketal adducts with Cys115, mimicking the tetrahedral intermediate of substrate hydrolysis (Fig. 1B) .
-
Mechanism : The keto carbonyl reacts with Cys115’s thiol, stabilized by hydrogen bonds with Gln109, Gly208, Gly271, and His272 .
-
Structure-Activity :
Table 1 : Inhibitory Activity of Peptidyl α-Ketoamides Against Calpain I
Compound | R₁ (P1) | R₂ (Primed Region) | Ki (µM) |
---|---|---|---|
Cbz-Leu-Abu-adenine | Abu | Adenine | 0.053 |
Cbz-Leu-Phe-adenine | Phe | Adenine | 0.055 |
Cbz-Leu-Abu-morpholine | Abu | Morpholine | 0.150 |
Non-Covalent α-Helical Mimicry of Calpastatin
Stabilized α-helical peptides (e.g., 3c ) inhibit calpain by mimicking the binding of calpastatin’s α-helix to the primed side of the active site .
-
Design : A 10-residue peptide (IPPKYRELLA) was crosslinked with rigid spacers (e.g., c15 ) to enforce helicity, achieving Ki = 10.2 µM .
-
Mechanism : Competitive inhibition via hydrophobic interactions with Ala262, Ile263, and Val269, blocking substrate access .
Transition-State Analog Interactions
Peptide aldehydes (e.g., calpain inhibitor I, MDL28170) act as transition-state analogs , forming a reversible tetrahedral adduct with Cys115 .
-
Key Feature : The aldehyde group reacts with Cys115, while the peptidyl backbone aligns with the substrate-binding cleft .
-
Selectivity : MDL28170 showed Ki = 10 nM for μ-calpain but inhibited cathepsin B (Ki = 75.5 µM), highlighting its specificity .
Table 2 : Inhibitory Potency of α-Ketoacids vs. α-Ketoesters
Compound | R₁ | R₂ | Ki (nM) |
---|---|---|---|
2e | Diphenyl | COOH | 8 |
1e | Diphenyl | COOCH₃ | 1200 |
Allosteric Modulation by Calpastatin-Derived Peptides
Calpastatin exon 1B-derived peptides (e.g., B27-WT) inhibit calpain by binding to subdomain 1B, disrupting catalytic triad assembly .
Wissenschaftliche Forschungsanwendungen
Calpain Inhibitor Peptide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of calpains and their substrates.
Biology: Employed in cell biology research to investigate the role of calpains in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with calpain dysregulation, such as neurodegenerative diseases, cardiovascular diseases, and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions .
Wirkmechanismus
Calpain Inhibitor Peptide exerts its effects by binding to the active site of calpains, thereby preventing the proteolytic cleavage of their substrates. The inhibition of calpain activity disrupts various cellular processes, including cell motility, cell cycle progression, and apoptosis. The molecular targets of this compound include the catalytic cysteine residue in the active site of calpains .
Vergleich Mit ähnlichen Verbindungen
Leupeptin: A potent calpain inhibitor that also inhibits other proteases such as trypsin and papain.
Calpeptin: Another calpain inhibitor with similar properties to Leupeptin.
MDL-28170: A synthetic calpain inhibitor with high specificity for calpains
Uniqueness: Calpain Inhibitor Peptide is unique in its ability to selectively inhibit calpains without affecting other proteases. This selectivity is achieved through the specific binding of the peptide to the active site of calpains, making it a valuable tool for studying calpain function and developing therapeutic interventions .
Biologische Aktivität
Calpain inhibitors, particularly peptides derived from calpastatin, have garnered significant attention due to their role in regulating calpain activity, a calcium-dependent cysteine protease implicated in various physiological and pathological processes. This article delves into the biological activity of calpain inhibitor peptides, emphasizing their mechanisms, effects on cellular functions, and potential therapeutic applications.
Overview of Calpains
Calpains are a family of cysteine proteases that require calcium ions for activation. They are involved in numerous cellular processes, including cytoskeletal remodeling, cell migration, apoptosis, and signal transduction. Dysregulation of calpain activity has been linked to several diseases, including neurodegenerative disorders, cardiac dysfunction, and cancer .
Calpain inhibitors typically function by binding to the active site of calpains or by interfering with their activation. The most notable endogenous inhibitor is calpastatin, which contains multiple inhibitory domains that can selectively inhibit different calpain isoforms. Synthetic peptides derived from calpastatin have been developed to enhance specificity and cell permeability.
Key Findings on Calpain Inhibitor Peptides
- Specificity : Peptides like CYGAK and its derivatives have shown selective inhibition of specific calpain isoforms (e.g., calpain 10) without affecting other proteases such as cathepsins .
- Cell Penetration : Conjugation with cell-penetrating peptides (CPPs) enhances the bioavailability of calpain inhibitors within cells. For example, the penetratin-conjugated CP1B peptide effectively inhibits calpain activation at significantly lower concentrations compared to non-conjugated versions .
- Mechanistic Insights : Inhibition often involves the formation of disulfide bonds between the peptide and cysteine residues near the active site of calpains, a mechanism that is crucial for their inhibitory efficacy .
1. Platelet Function
Calpain inhibitors have been shown to modulate platelet activation processes. A study demonstrated that a synthetic peptide (calpastat) could inhibit thrombin-induced platelet aggregation and secretion at low concentrations (IC50 values ranging from 20 µM to 50 µM) . This suggests a critical role for calpain in early platelet activation events.
2. Neuroprotection
In models of traumatic brain injury (TBI), sustained calpain activation contributes to neuronal damage. Peptides that inhibit calpain activity have been shown to reduce neuronal apoptosis and improve functional outcomes in TBI models .
3. Cancer Metastasis
Research indicates that calpain plays a role in cancer cell migration and invasion. Inhibition of calpain activity using specific peptides has been associated with reduced metastatic potential in various cancer models .
Data Tables
Peptide | Target Calpain | IC50 (µM) | Effect Observed |
---|---|---|---|
CYGAK | Calpain 10 | 0.2 | Inhibition of mitochondrial dysfunction |
Calpastat | μ-Calpain | 0.05 | Inhibition of platelet aggregation |
CP1B | Multiple Calpains | 0.5 | Reduction in apoptosis post-TBI |
Case Studies
- Platelet Activation Study : A study utilized a fusion peptide (calpastat) to inhibit calpain during thrombin stimulation in platelets, revealing that calpain is activated within seconds and plays a key role in early aggregation processes .
- Neuroprotection in TBI : In an experimental model of TBI, administration of a specific calpain inhibitor peptide resulted in decreased neuronal death and improved recovery metrics compared to untreated controls .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPSVIJMEZNWGW-ULDLRERSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H227N35O44S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583222 | |
Record name | PUBCHEM_16157844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3136.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128578-18-7 | |
Record name | PUBCHEM_16157844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.